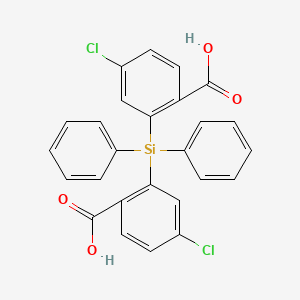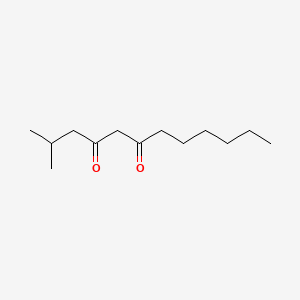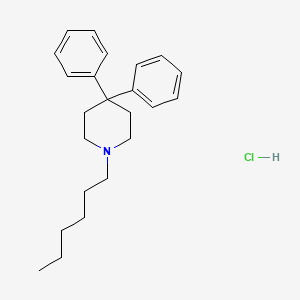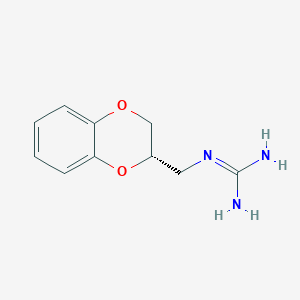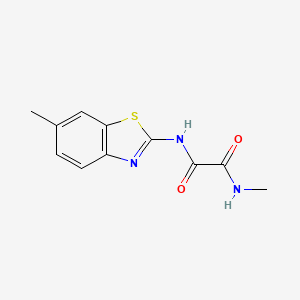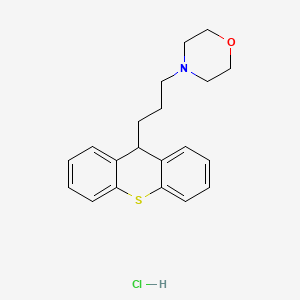
2-(((2-Methyl-1-oxoallyl)oxy)methyl)-2-propyl-1,3-propanediyl bismethacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[(2-METHYL-1-OXOALLYL)OXY]METHYL]-2-PROPYL-1,3-PROPANEDIYL BISMETHACRYLATE is a complex organic compound with the molecular formula C19H28O6. This compound is known for its unique structure, which includes two methacrylate groups attached to a propyl-propanediol backbone. It is commonly used in the production of polymers and resins due to its ability to undergo polymerization reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2-METHYL-1-OXOALLYL)OXY]METHYL]-2-PROPYL-1,3-PROPANEDIYL BISMETHACRYLATE typically involves the esterification of methacrylic acid with a suitable diol. One common method is the reaction of methacrylic acid with 2,2-bis(hydroxymethyl)propane-1,3-diol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-[[(2-METHYL-1-OXOALLYL)OXY]METHYL]-2-PROPYL-1,3-PROPANEDIYL BISMETHACRYLATE primarily undergoes polymerization reactions due to the presence of methacrylate groups. These groups can participate in free radical polymerization, leading to the formation of high molecular weight polymers. Additionally, the compound can undergo esterification and transesterification reactions .
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization of methacrylate groups.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reactions.
Transesterification: Base catalysts such as sodium methoxide or potassium hydroxide are employed in transesterification reactions.
Major Products Formed
The major products formed from the polymerization of 2-[[(2-METHYL-1-OXOALLYL)OXY]METHYL]-2-PROPYL-1,3-PROPANEDIYL BISMETHACRYLATE are high molecular weight polymers, which are used in various applications such as coatings, adhesives, and dental materials .
Applications De Recherche Scientifique
2-[[(2-METHYL-1-OXOALLYL)OXY]METHYL]-2-PROPYL-1,3-PROPANEDIYL BISMETHACRYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of copolymers and cross-linked polymers.
Biology: The compound is utilized in the development of biocompatible materials for medical devices and tissue engineering.
Medicine: It is employed in the formulation of dental resins and bone cements due to its excellent mechanical properties and biocompatibility.
Industry: The compound is used in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The primary mechanism of action of 2-[[(2-METHYL-1-OXOALLYL)OXY]METHYL]-2-PROPYL-1,3-PROPANEDIYL BISMETHACRYLATE involves the polymerization of methacrylate groups. Upon initiation by free radicals, the methacrylate groups undergo a chain reaction, leading to the formation of long polymer chains. The resulting polymers exhibit high strength, durability, and resistance to environmental factors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethylolpropane triacrylate (TMPTA)
- Pentaerythritol triacrylate (PETA)
- Ethoxylated trimethylolpropane triacrylate (ETPTA)
Uniqueness
Compared to similar compounds, 2-[[(2-METHYL-1-OXOALLYL)OXY]METHYL]-2-PROPYL-1,3-PROPANEDIYL BISMETHACRYLATE offers unique advantages such as higher reactivity and better mechanical properties. Its structure allows for the formation of highly cross-linked polymers, which are essential for applications requiring high strength and durability .
Propriétés
Numéro CAS |
85391-84-0 |
|---|---|
Formule moléculaire |
C19H28O6 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
2,2-bis(2-methylprop-2-enoyloxymethyl)pentyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H28O6/c1-8-9-19(10-23-16(20)13(2)3,11-24-17(21)14(4)5)12-25-18(22)15(6)7/h2,4,6,8-12H2,1,3,5,7H3 |
Clé InChI |
ZZYZXHWVEYEDLH-UHFFFAOYSA-N |
SMILES canonique |
CCCC(COC(=O)C(=C)C)(COC(=O)C(=C)C)COC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


